
3-Deoxy-l-manno-octulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-l-manno-octulosonic acid is a unique eight-carbon sugar that plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. It is also found in the primary cell walls of higher plants and some green algae. This compound is essential for the structural integrity and function of bacterial outer membranes, making it a significant target for antibacterial research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-l-manno-octulosonic acid typically involves the condensation of phosphoenolpyruvate with d-arabinose-5-phosphate, followed by activation with cytidine monophosphate. This process can be carried out enzymatically using specific enzymes such as KDO 8-phosphate synthetase and KDO 8-phosphate phosphatase .
Industrial Production Methods: Industrial production of this compound has been optimized to achieve high purity and yield. One method involves the use of pathway engineering in Escherichia coli, starting from glucose and undergoing subsequent chemical modifications . Another approach utilizes directed evolution of enzymes to improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy-l-manno-octulosonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form lactones through intramolecular reactions and can be hydrolyzed to yield different derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include phosphoenolpyruvate, d-arabinose-5-phosphate, and cytidine monophosphate. The reactions are typically carried out under mild conditions, often at neutral pH and moderate temperatures .
Major Products: The major products formed from the reactions of this compound include various derivatives such as KDO 8-phosphate and CMP-KDO. These products are essential intermediates in the biosynthesis of lipopolysaccharides .
Aplicaciones Científicas De Investigación
3-Deoxy-l-manno-octulosonic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex oligosaccharides. In biology, it is a key component in the study of bacterial cell wall biosynthesis and function. In medicine, it is a target for the development of antibacterial agents and vaccines. In industry, it is used in the production of sugar chips and other carbohydrate-based materials .
Mecanismo De Acción
The mechanism of action of 3-Deoxy-l-manno-octulosonic acid involves its incorporation into lipopolysaccharides, where it forms a crucial link between lipid A and the outer core of the bacterial outer membrane. This linkage is essential for the structural integrity and function of the bacterial cell wall. The molecular targets of this compound include enzymes involved in its biosynthesis, such as KDO 8-phosphate synthetase and KDO transferase .
Comparación Con Compuestos Similares
3-Deoxy-l-manno-octulosonic acid is similar to other 3-deoxysugars such as 2-keto-3-deoxy-d-glycero-d-galacto-nonulosonic acid and sialic acid. it is unique in its role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria. Other similar compounds include 2-keto-3-deoxyoctonate and 3-deoxy-d-manno-octulosonic acid kinase .
Propiedades
Número CAS |
455269-82-6 |
|---|---|
Fórmula molecular |
C8H14O8 |
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
(4S,5S,6S,7S)-4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16)/t3-,5-,6-,7-/m0/s1 |
Clave InChI |
KYQCXUMVJGMDNG-RRNYIBRJSA-N |
SMILES isomérico |
C([C@@H]([C@@H]([C@H]([C@H](CO)O)O)O)O)C(=O)C(=O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


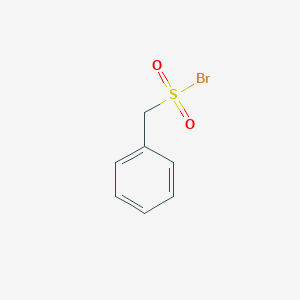
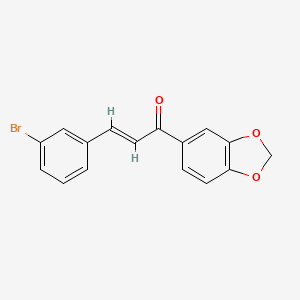
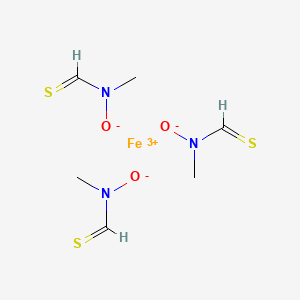
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)
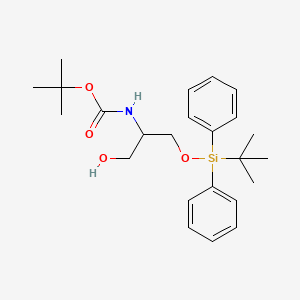
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
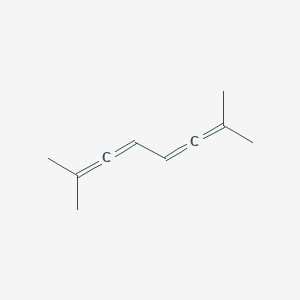
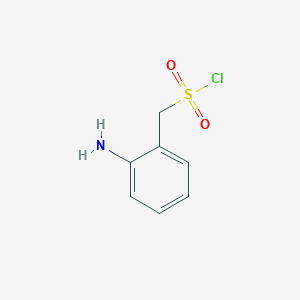
![Acetamide, N-[3-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-](/img/structure/B14139788.png)
![2-amino-4-(4-chlorophenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B14139789.png)
![(3aS,6aS)-5-benzyl-3-(4-fluorobenzoyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14139792.png)
![(5'-(But-3-en-1-yn-1-yl)-[2,2'-bithiophen]-5-yl)methanol](/img/structure/B14139794.png)
![2-[4-(4-chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 2-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzoate](/img/structure/B14139799.png)
![4,4',5,6,7-Pentachlorospiro[1,3-benzodioxole-2,9'-xanthene]](/img/structure/B14139804.png)
